(2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride
Overview
Description
(2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride is a chemical compound with the molecular formula C₁₃H₂₅ClN₂O. It is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its piperidinyl groups and its hydrochloride salt form, which can influence its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride typically involves the reaction of 2-ethylpiperidine with 2-piperidinone under acidic conditions. The reaction can be carried out in a suitable solvent, such as dichloromethane, and may require the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized to ensure high yield and purity, with purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand or inhibitor in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: It has potential as a lead compound in drug discovery, with possible applications in the development of new therapeutic agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which (2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride exerts its effects depends on its specific application. For example, as a ligand, it may bind to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined by the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
(2-Ethyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidinyl group but may differ in their substituents and functional groups.
Other hydrochloride salts: Similar compounds may exist as hydrochloride salts, affecting their solubility and reactivity.
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c1-2-11-7-4-6-10-15(11)13(16)12-8-3-5-9-14-12;/h11-12,14H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNFNYPXXOTQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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